molecular formula C6H6N4O B573351 4-Methoxypyrazolo[1,5-a][1,3,5]triazine CAS No. 162791-85-7

4-Methoxypyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B573351
CAS No.: 162791-85-7
M. Wt: 150.141
InChI Key: PXISLISIHYBRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a triazine ring The presence of a methoxy group at the 4-position of the pyrazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amine-substituted pyrazole with substituted isothiocyanate in the presence of acetonitrile and dimethylformamide at ambient temperature. This reaction proceeds through nucleophilic addition, followed by cyclization to form the desired triazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and triazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylpyrazolo[1,5-a][1,3,5]triazine .

Scientific Research Applications

4-Methoxypyrazolo[1,5-a][1,3,5]triazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group plays a crucial role in enhancing its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Pyrazolo[1,5-a][1,3,5]triazine: Lacks the methoxy group, resulting in different chemical properties.

    1,2,4-Triazolo[1,5-a][1,3,5]triazine: Contains an additional nitrogen atom, which affects its reactivity and applications.

    4-Chloropyrazolo[1,5-a][1,3,5]triazine: Substitution with a chlorine atom instead of a methoxy group alters its chemical behavior.

Uniqueness: 4-Methoxypyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-methoxypyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-8-4-7-5-2-3-9-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXISLISIHYBRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CC=NN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279274
Record name 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162791-85-7
Record name 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162791-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.